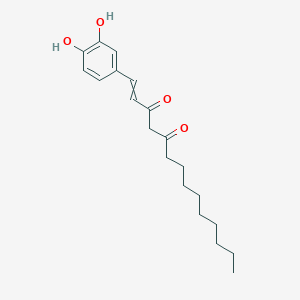
Benzoic acid, 3,4,5-tris(octadecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester (CAS#: 188685-33-8) is a chemical compound with the molecular formula C62H116O5. It is also known by various synonyms, including methyl [3,4,5-tris(n-octadecan-1-yloxy)]benzoate and methyl 3,4,5-tris(octadecyloxy)benzoate . This compound belongs to the class of benzoic acid derivatives.
Preparation Methods
The synthetic routes for preparing this compound involve esterification reactions. One common method is the reaction between benzoic acid and octadecanol (n-octadecanol) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound. Industrial production methods may vary, but they typically follow similar principles.
Chemical Reactions Analysis
Benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester can undergo various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield benzoic acid and octadecanol.
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidation products.
Substitution: Substitution reactions can occur at the aromatic ring, where functional groups are replaced by other substituents.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include benzoic acid and its derivatives.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It serves as a model compound for studying esterification reactions and understanding the behavior of long-chain esters.
Biology: Researchers use it to investigate lipid metabolism and cellular processes involving ester derivatives.
Medicine: Its potential therapeutic applications are still under exploration, especially in drug delivery systems.
Industry: The compound’s unique properties may contribute to the development of novel materials or coatings.
Mechanism of Action
The exact mechanism by which benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester exerts its effects remains an area of ongoing research. It likely interacts with cellular membranes due to its long hydrocarbon chains. Molecular targets and pathways involved need further elucidation.
Comparison with Similar Compounds
While this compound is relatively unique due to its specific structure, similar long-chain esters exist. Some related compounds include other benzoic acid derivatives with varying alkyl or alkoxy substituents.
Properties
CAS No. |
126229-90-1 |
|---|---|
Molecular Formula |
C61H114O5 |
Molecular Weight |
927.6 g/mol |
IUPAC Name |
3,4,5-trioctadecoxybenzoic acid |
InChI |
InChI=1S/C61H114O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-64-58-55-57(61(62)63)56-59(65-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(58)66-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-56H,4-54H2,1-3H3,(H,62,63) |
InChI Key |
YJLXJPHAFLSYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
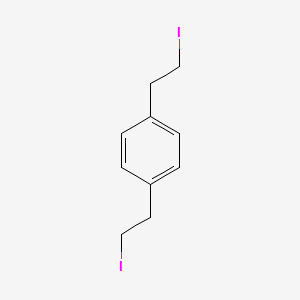
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
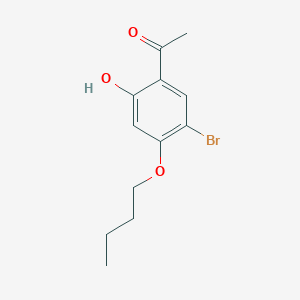
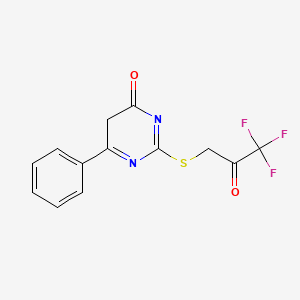


![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

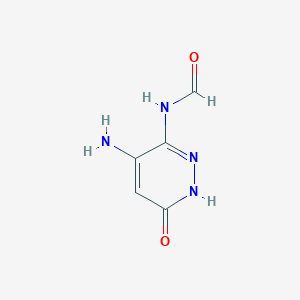
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
